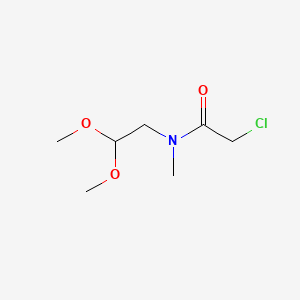











|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH:4]([O:7][CH3:8])[O:5][CH3:6].C(N(CC)CC)C.[Cl-].[Ca+2].[Cl-].[Cl:19][CH2:20][C:21](Cl)=[O:22]>C(Cl)Cl.C(OCC)C>[CH3:1][N:2]([CH2:3][CH:4]([O:7][CH3:8])[O:5][CH3:6])[C:21](=[O:22])[CH2:20][Cl:19] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCC(OC)OC
|
|
Name
|
|
|
Quantity
|
46.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
49.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fitted with a mechanical stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
ADDITION
|
|
Details
|
was then added dropwise
|
|
Type
|
CUSTOM
|
|
Details
|
at about -20° C. to -10° C
|
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
was stirred at this temperature for a period of about 16 hours
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solution filtered
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water (30 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The washed filtrate was dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
|
Type
|
TEMPERATURE
|
|
Details
|
under mild heat
|
|
Type
|
CUSTOM
|
|
Details
|
reduced pressure to yield a residue which
|
|
Type
|
DISTILLATION
|
|
Details
|
was fractionally distilled under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(CCl)=O)CC(OC)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |